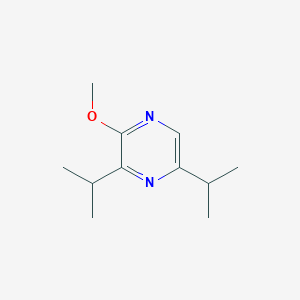![molecular formula C18H12ClNO2 B14226101 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione CAS No. 830926-29-9](/img/structure/B14226101.png)
4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione is a synthetic organic compound belonging to the class of carbazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the carbazole core, followed by chlorination and methylation steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Carbazole: The parent compound of 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione, known for its wide range of biological activities.
4-Chloro-3,5-dimethylcarbazole: A closely related compound with similar chemical properties.
6,11-Dioxo-5H-benzo[b]carbazole:
Uniqueness
This compound is unique due to the presence of both chloro and methyl groups on the carbazole core, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potency and selectivity as a bioactive molecule, making it a valuable compound for further research and development.
特性
CAS番号 |
830926-29-9 |
|---|---|
分子式 |
C18H12ClNO2 |
分子量 |
309.7 g/mol |
IUPAC名 |
4-chloro-3,5-dimethylbenzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C18H12ClNO2/c1-9-7-8-12-13-16(20(2)15(12)14(9)19)18(22)11-6-4-3-5-10(11)17(13)21/h3-8H,1-2H3 |
InChIキー |
QIIVBRVXAIVELV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C3=C(N2C)C(=O)C4=CC=CC=C4C3=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14226034.png)
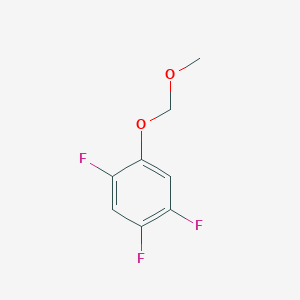
methylene]-](/img/structure/B14226050.png)
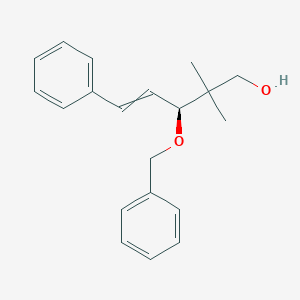
![N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14226059.png)
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)

amino]-3-methyl,(2R)-](/img/structure/B14226079.png)
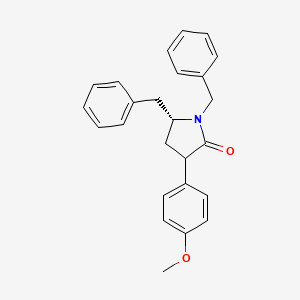
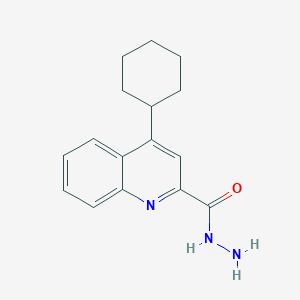
methanone](/img/structure/B14226104.png)
